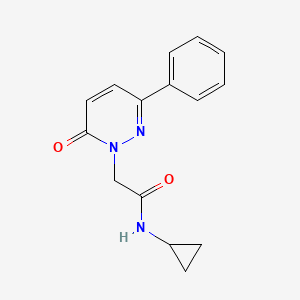
N'-(4-chlorophenyl)-N-(2-furylmethyl)-N-methylurea
Übersicht
Beschreibung
N'-(4-chlorophenyl)-N-(2-furylmethyl)-N-methylurea is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.0665554 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterisation of Urea Derivatives
- A series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives were synthesized and characterized, showcasing the versatility of urea compounds in synthesis and material science. These compounds were analyzed using spectroscopic techniques and crystal structure determination, highlighting the structural diversity achievable with urea derivatives (Yusof, Jusoh, Khairul, Yamin, 2010).
Environmental and Biological Degradation
- Studies on 3-(4'-chlorophenyl)-1,1-dimethylurea (monuron) and its derivatives, closely related to the compound of interest, have provided insights into the environmental degradation processes, including N-demethylation by plant microsomal oxidase systems. This research contributes to understanding the environmental fate of urea pesticides (Frear, 1968).
Metabolism in Plants
- New metabolites of monuron were identified in excised cotton leaves, demonstrating the metabolic pathways of urea herbicides in plants. This research is crucial for assessing the environmental impact and safety of urea-based herbicides (Frear, Swanson, 1972).
Chemical Analysis Techniques
- The development of analytical methods for the detection of urea pesticides and their degradation products in environmental samples highlights the importance of monitoring and managing the environmental presence of these compounds. Techniques such as gas chromatography/mass spectrometry and high-performance liquid chromatography–diode array detection have been applied to this end (Gatidou, Kotrikla, Thomaidis, Lekkas, 2004).
Applications in Material Science
- The synthesis and analysis of polyureas and their mechanical properties under deformation have been explored, illustrating the application of urea derivatives in developing materials with specific mechanical characteristics for energy absorption and impact mitigation (Choi, Fragiadakis, Roland, Runt, 2012).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(9-12-3-2-8-18-12)13(17)15-11-6-4-10(14)5-7-11/h2-8H,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXQAGBDBCEMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(dimethylamino)sulfonyl]-N-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4508135.png)
![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B4508145.png)
![2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazole](/img/structure/B4508153.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508161.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4508183.png)


![N-1,3-benzothiazol-2-yl-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide](/img/structure/B4508204.png)

![N-(4-chlorophenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508212.png)
![N-[3-(aminocarbonyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4508216.png)

![5-phenyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-3-isoxazolecarboxamide](/img/structure/B4508224.png)
![4-oxo-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B4508240.png)
